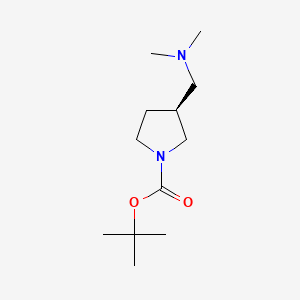

(S)-1-Boc-3-((Dimethylamino)methyl)pyrrolidin

Übersicht

Beschreibung

(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a dimethylamino methyl substituent

Wissenschaftliche Forschungsanwendungen

(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine has diverse applications in scientific research:

Wirkmechanismus

Target of Action

The compound “(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine”, also known as “(S)-tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate”, is a pyrrolidine derivative . Pyrrolidine derivatives are known to have diverse biological activities and are often used as intermediates in drug research and development . .

Mode of Action

The mode of action of pyrrolidine derivatives can vary widely depending on their specific structure and functional groups . The presence of a pyrrolidine ring can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different binding modes to enantioselective proteins . .

Biochemical Pathways

Pyrrolidine derivatives can influence various biochemical pathways. For instance, S-adenosylmethionine (SAM) is a common substrate for many pyrrolidine derivatives, and it plays a key role in methylation reactions . .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Pyrrolidine derivatives, due to their heteroatomic saturated ring systems, allow a greater chance of generating structural diversity, which can influence their ADME properties . .

Result of Action

The result of action of a compound refers to the molecular and cellular effects of its action. Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the [3+2] cycloaddition reaction of azomethine ylides with alkenes.

Introduction of the Dimethylamino Methyl Group: This step involves the alkylation of the pyrrolidine ring with a dimethylamino methyl halide under basic conditions.

Protection with Boc Group: The final step is the protection of the nitrogen atom with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of (S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino methyl group using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles

Major Products Formed

Oxidation: N-oxides

Reduction: Amines

Substitution: Substituted pyrrolidines

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine: A simpler analog without the Boc and dimethylamino methyl groups.

Pyrrolidinone: A lactam derivative with different chemical properties.

Pyrrolizine: A bicyclic analog with distinct biological activities.

Uniqueness

(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine is unique due to its chiral nature and the presence of both the Boc protecting group and the dimethylamino methyl substituent. These features enhance its utility in asymmetric synthesis and its potential as a pharmacophore in drug discovery .

Biologische Aktivität

(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine is a pyrrolidine derivative that has gained attention in medicinal chemistry due to its diverse biological activities and potential applications in drug discovery. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and applications in various fields.

Chemical Structure and Properties

(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine features a pyrrolidine ring with a Boc (tert-butyloxycarbonyl) protecting group and a dimethylaminomethyl side chain. This structure allows for significant interactions with biological targets, making it a valuable compound in pharmacological studies.

Target Interactions

Pyrrolidine derivatives, including (S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine, interact with various biological targets such as enzymes and receptors. The sp³-hybridization of the pyrrolidine ring facilitates efficient exploration of pharmacophore space, which is crucial for drug design.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes by forming stable enzyme-inhibitor complexes. For instance, it can act as a substrate for cytochrome P450 enzymes, influencing hydroxylation reactions critical for drug metabolism .

Cellular Effects

(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine modulates several cellular processes, including:

- Cell Signaling : It influences pathways involved in neurotransmitter synthesis, thereby affecting neuronal signaling.

- Gene Expression : The compound can alter gene expression patterns through its interaction with transcription factors.

- Cellular Metabolism : It has been noted to affect metabolic pathways by interacting with key enzymes involved in metabolic processes.

Dosage Effects

Research indicates that the biological effects of (S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine are dose-dependent. At low concentrations, it may enhance cellular functions, while higher doses can lead to cytotoxicity and disruption of normal cellular processes.

Pharmacokinetics

The pharmacokinetic profile of (S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine includes:

- Absorption : The compound is readily absorbed due to its lipophilic nature.

- Distribution : It is distributed throughout tissues via specific transporters that facilitate cellular uptake.

- Metabolism : The Boc group can be enzymatically removed, allowing further metabolic processing into bioactive forms .

Drug Discovery

(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine serves as a building block in the synthesis of complex organic molecules. Its structural properties make it suitable for developing chiral ligands and catalysts used in asymmetric synthesis .

Neurological Disorders

The compound is being investigated for its potential therapeutic applications in treating neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further development in this area .

Case Studies

Several studies have highlighted the biological activity of pyrrolidine derivatives similar to (S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine:

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-6-10(9-14)8-13(4)5/h10H,6-9H2,1-5H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFCKPUIJBZBQS-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647518 | |

| Record name | tert-Butyl (3S)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859213-51-7 | |

| Record name | tert-Butyl (3S)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.